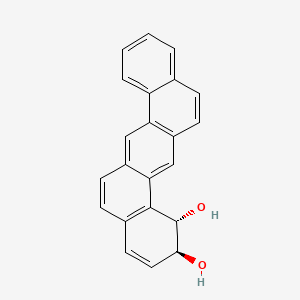
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it an important subject of study in environmental and health sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process is catalyzed by liver microsomes from rats pretreated with 3-methylcholanthrene. The major products of this metabolic conversion are 1,2,3,4-tetrahydrotetrols .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a laboratory setting for its biological and chemical properties.
Chemical Reactions Analysis
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Liver microsomes and cytochrome P-450 enzymes are commonly used to catalyze oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various dihydrodiol epoxides and tetrahydrotetrols .
Scientific Research Applications
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of PAHs and their derivatives.
Biology: The compound is studied for its mutagenic and carcinogenic properties.
Medicine: Research focuses on understanding its role in cancer development and potential therapeutic interventions.
Industry: It is used in environmental studies to understand the impact of PAHs on human health and the environment
Mechanism of Action
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially cancer. The primary molecular targets are DNA and various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
- Trans-3,4-Dihydro-3,4-dihydroxydibenz(a,h)anthracene
- Trans-5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene
- Chrysene trans-3,4-dihydrodiol
Comparison: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific dihydrodiol structure and the position of its hydroxyl groups. This structural uniqueness influences its metabolic pathways and the types of reactive intermediates it forms, which can differ significantly from other similar compounds .
Properties
CAS No. |
79301-84-1 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChI Key |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















